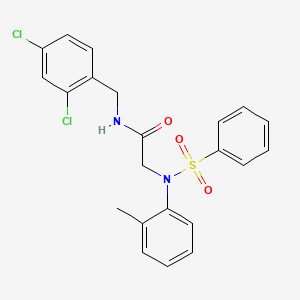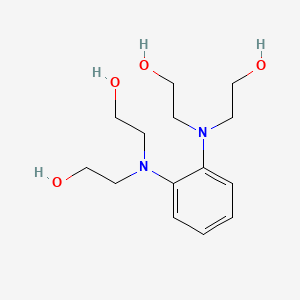![molecular formula C9H3F7O3 B5121866 [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B5121866.png)
[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid, commonly known as TTPA, is a synthetic compound that is widely used in scientific research. It is a fluorinated derivative of phenoxyacetic acid and is known for its unique chemical properties and applications in various fields.
Mécanisme D'action
The mechanism of action of TTPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes through the formation of a covalent bond with the enzyme's active site. TTPA has been shown to specifically inhibit the activity of peroxidases and lipoxygenases, which are enzymes involved in various physiological processes such as inflammation and lipid metabolism.
Biochemical and Physiological Effects:
TTPA has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties and is known to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. TTPA has also been shown to inhibit the activity of certain enzymes involved in inflammation and lipid metabolism, which may have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TTPA in lab experiments is its unique chemical properties. TTPA is a fluorinated compound, which makes it highly stable and resistant to degradation. Additionally, TTPA is relatively easy to synthesize and purify, which makes it a cost-effective reagent for use in various experiments. However, one of the limitations of using TTPA is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for the study of TTPA. One area of research is the development of TTPA derivatives with improved properties such as increased potency and selectivity. Additionally, TTPA is being studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of TTPA and its potential applications in the field of medicine.
Méthodes De Synthèse
TTPA can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
TTPA has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions and is also used as a standard compound for analytical purposes. TTPA is also used in the study of enzyme kinetics and is known to inhibit the activity of certain enzymes such as peroxidases and lipoxygenases. Additionally, TTPA has been shown to have antioxidant properties and is being studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7O3/c10-4-3(9(14,15)16)5(11)7(13)8(6(4)12)19-1-2(17)18/h1H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAVEFSVSKMIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5121798.png)
![3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5121800.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5121813.png)


![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121828.png)
![3-{[(4-fluoro-2-methoxybenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5121832.png)
![3-(2-{[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5121842.png)
![2-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5121848.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide](/img/structure/B5121852.png)
![2-(2-{2-[2,4-bis(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5121859.png)
![4-isopropoxy-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5121871.png)
![2-(3-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B5121874.png)